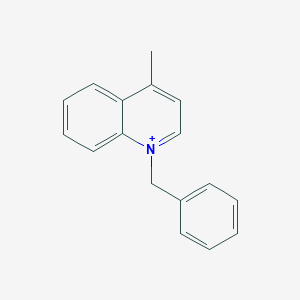
1-Benzyl-4-methylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methylquinolinium, also known as BMQ, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its diverse range of applications. BMQ is a highly stable and soluble compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methylquinolinium is not fully understood. However, it is believed that 1-Benzyl-4-methylquinolinium exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-Benzyl-4-methylquinolinium has been shown to have a number of biochemical and physiological effects. 1-Benzyl-4-methylquinolinium has been shown to inhibit the growth of various bacteria, fungi, and viruses. 1-Benzyl-4-methylquinolinium has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-methylquinolinium has a number of advantages and limitations for lab experiments. 1-Benzyl-4-methylquinolinium is highly stable and soluble, making it easy to handle and store. However, 1-Benzyl-4-methylquinolinium is also highly toxic and must be handled with care. In addition, 1-Benzyl-4-methylquinolinium is expensive and may not be readily available in all labs.
Direcciones Futuras
There are a number of future directions for research on 1-Benzyl-4-methylquinolinium. One area of focus could be the development of new antimicrobial agents based on 1-Benzyl-4-methylquinolinium. Another area of focus could be the development of new cancer therapies based on 1-Benzyl-4-methylquinolinium. In addition, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-methylquinolinium and its biochemical and physiological effects.
Métodos De Síntesis
1-Benzyl-4-methylquinolinium can be synthesized using various methods, including the Friedlander synthesis, Skraup synthesis, and Pictet-Spengler reaction. The Friedlander synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylquinolinium has been extensively studied for its potential use in various scientific research applications. 1-Benzyl-4-methylquinolinium has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 1-Benzyl-4-methylquinolinium has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
1-Benzyl-4-methylquinolinium |
|---|---|
Fórmula molecular |
C17H16N+ |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
Clave InChI |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
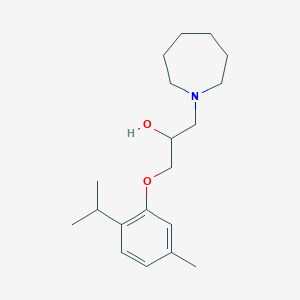
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
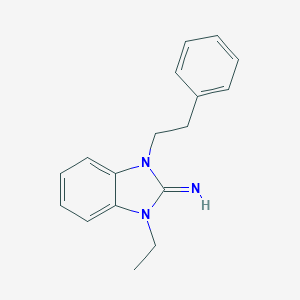
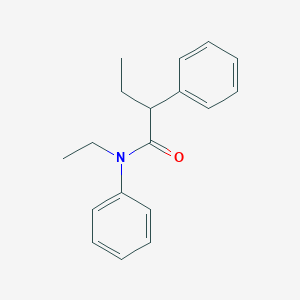
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
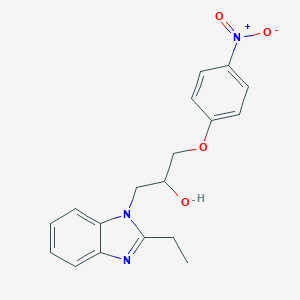
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
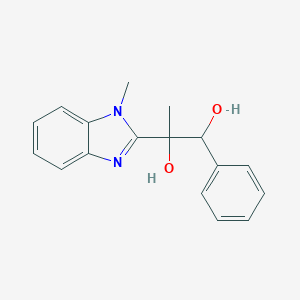
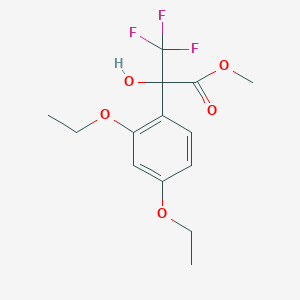
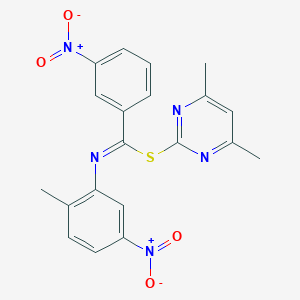
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)